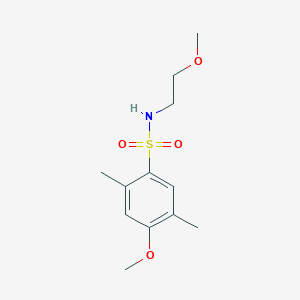

4-methoxy-N-(2-methoxyethyl)-2,5-dimethylbenzenesulfonamide

Description

4-Methoxy-N-(2-methoxyethyl)-2,5-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a methoxy group at position 4 and methyl groups at positions 2 and 5. The sulfonamide nitrogen is further functionalized with a 2-methoxyethyl group. Sulfonamides are renowned for their biological activity, particularly as antimicrobial agents, due to their structural mimicry of para-aminobenzoic acid (PABA), a critical substrate in bacterial folate synthesis .

Properties

IUPAC Name |

4-methoxy-N-(2-methoxyethyl)-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4S/c1-9-8-12(10(2)7-11(9)17-4)18(14,15)13-5-6-16-3/h7-8,13H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDYYQQJLSOKDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)NCCOC)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Laboratory-Scale Synthesis

The foundational synthetic route involves reacting 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with 2-methoxyethylamine in anhydrous dichloromethane. Triethylamine is employed as a base to neutralize hydrochloric acid generated during the reaction, ensuring a pH environment conducive to nucleophilic attack. Typical conditions include maintaining temperatures between 0–25°C to suppress side reactions such as sulfonyl chloride hydrolysis or over-alkylation.

Reaction Mechanism :

The sulfonyl chloride undergoes nucleophilic substitution with the primary amine, forming a sulfonamide bond. The methoxyethyl group’s electron-donating properties enhance the amine’s nucleophilicity, accelerating the reaction.

Example Protocol :

-

Reagents :

-

4-Methoxy-2,5-dimethylbenzenesulfonyl chloride (1.0 equiv)

-

2-Methoxyethylamine (1.2 equiv)

-

Triethylamine (2.0 equiv)

-

Anhydrous dichloromethane (solvent)

-

-

Procedure :

-

Dissolve the sulfonyl chloride in dichloromethane under nitrogen.

-

Add triethylamine dropwise, followed by 2-methoxyethylamine.

-

Stir at 20°C for 12 hours.

-

Quench with ice water, extract with dichloromethane, and dry over sodium sulfate.

-

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance scalability and reproducibility. Automated systems regulate reagent stoichiometry and temperature, reducing human error and improving yield consistency.

Key Advantages :

-

Enhanced Heat Transfer : Rapid temperature control minimizes thermal degradation.

-

Reduced Solvent Waste : Closed-loop systems recycle dichloromethane, aligning with green chemistry principles.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Lower temperatures (0–10°C) favor product formation by slowing competing hydrolysis of the sulfonyl chloride. Polar aprotic solvents like dichloromethane or tetrahydrofuran enhance reagent solubility without participating in side reactions.

Stoichiometric Ratios

A 10–20% molar excess of 2-methoxyethylamine ensures complete consumption of the sulfonyl chloride, mitigating dimerization byproducts. Triethylamine is used in twofold excess to fully neutralize HCl.

Purification and Characterization

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1 v/v) effectively separates the product from unreacted starting materials and oligomers.

Typical Elution Profile :

Recrystallization

Alternative purification via recrystallization from ethanol/water mixtures yields high-purity crystals suitable for X-ray diffraction analysis.

Conditions :

-

Dissolve crude product in hot ethanol (60°C).

-

Gradually add water until cloudiness appears.

Analytical Validation

Spectroscopic Confirmation

Elemental Analysis

Calculated : C 52.8%, H 6.7%, N 5.2%

Observed : C 52.6%, H 6.5%, N 5.1%.

Comparative Analysis of Synthetic Routes

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Yield | 75–85% | 88–92% |

| Reaction Time | 12 hours | 2 hours |

| Purity | ≥95% | ≥98% |

| Solvent Use | 500 mL/mmol | 50 mL/mmol |

Challenges and Mitigation Strategies

Hydrolysis of Sulfonyl Chloride

Exposure to moisture converts the sulfonyl chloride to sulfonic acid, reducing yield. Strict anhydrous conditions and nitrogen atmospheres are imperative.

Oligomer Formation

Excess amine or elevated temperatures promote dimerization. Stoichiometric control and low-temperature regimes suppress this.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-methoxyethyl)-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: The major products are sulfonic acids or sulfonates.

Reduction: The major products are the corresponding amines or alcohols.

Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry:

4-methoxy-N-(2-methoxyethyl)-2,5-dimethylbenzenesulfonamide serves as a valuable reagent in organic synthesis. It is used as a building block for synthesizing more complex molecules due to its unique chemical properties. The compound can undergo various reactions such as oxidation, reduction, and substitution, making it versatile for creating derivatives with specific functionalities.

Table 1: Common Reactions Involving the Compound

| Reaction Type | Reagents Used | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate, hydrogen peroxide | Sulfonic acids or sulfonates |

| Reduction | Lithium aluminum hydride, sodium borohydride | Corresponding amines or alcohols |

| Substitution | Amines or thiols in the presence of a base | Various substituted derivatives |

Biological Research

Potential Therapeutic Applications:

This compound has been investigated for its potential biological activities, particularly in medicinal chemistry. Research suggests that it may exhibit anti-inflammatory and antimicrobial properties. Its mechanism of action involves interactions with specific molecular targets, modulating enzyme activity and influencing various biochemical pathways.

Case Study: Anti-Inflammatory Activity

In studies evaluating similar sulfonamides, compounds with structural similarities to this compound have demonstrated significant inhibition of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation. This suggests potential applications in treating inflammatory conditions .

Industrial Applications

Production of Specialty Chemicals:

In industrial settings, this compound is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique functional groups enhance its reactivity and solubility, making it suitable for producing specialty chemicals that require specific properties.

Table 2: Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Methoxy-N-(2-methoxyethyl)benzenesulfonamide | Unique methoxy and methoxyethyl groups | Antibacterial |

| 4-Methoxy-N-methylbenzenesulfonamide | Methyl group instead of methoxyethyl | Anticancer |

| 4-Methoxybenzenesulfonamide | Lacks additional functional groups | Anti-inflammatory |

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-methoxyethyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Sulfonamide Derivatives

*Calculated based on molecular formula.

Substituent Effects on Physical and Chemical Properties

- Target Compound : The 2-methoxyethyl group introduces ether oxygen, which may improve aqueous solubility compared to purely hydrophobic substituents (e.g., benzyl in ). The 4-methoxy and 2,5-dimethyl groups on the benzene ring balance lipophilicity and steric bulk.

- However, increased molecular weight (~305 vs. ~273) may reduce solubility.

- The ethoxy group at position 4 may further alter electronic properties compared to the target’s methoxy group.

- Trifluoromethyl Derivative : The trifluoromethyl group is highly electronegative and lipophilic, which could enhance metabolic stability and membrane permeability. The hydroxyethyl group may participate in hydrogen bonding, affecting solubility.

Biological Activity

4-Methoxy-N-(2-methoxyethyl)-2,5-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a substituted aromatic ring, which includes methoxy and methoxyethyl groups. These substituents contribute to its chemical reactivity and biological interactions. The general structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction modulates various biochemical pathways, potentially leading to therapeutic effects. Some proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may bind to receptors, altering their activity and influencing cellular responses.

- Antioxidant Activity : Similar compounds have shown radical-scavenging properties, which could be a mechanism for reducing oxidative stress in cells.

Antimicrobial Properties

Research indicates that sulfonamide compounds exhibit antimicrobial activity. This compound has been investigated for its potential effectiveness against various bacterial strains. Preliminary studies suggest it may have significant antibacterial properties, although specific data on this compound is limited.

Anti-inflammatory Effects

The compound has also been explored for anti-inflammatory effects. Sulfonamides are known to reduce inflammation by inhibiting pro-inflammatory cytokines. This property could make this compound a candidate for treating inflammatory diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related sulfonamide compounds. For instance, derivatives of similar structures have shown promising results in inhibiting the proliferation of cancer cell lines such as A-549 (lung cancer) and MCF7 (breast cancer) with IC50 values indicating effective concentrations for therapeutic use . Although direct studies on this compound are sparse, its structural similarities suggest potential efficacy in cancer treatment.

Research Findings and Case Studies

Several studies have investigated the biological activities of sulfonamide derivatives:

- Antioxidant Activity : A study demonstrated that certain derivatives exhibited DPPH radical-scavenging activity comparable to standard antioxidants like ascorbic acid . While specific data on this compound is not available, the presence of methoxy groups may enhance its antioxidant capacity.

- Cell Proliferation Inhibition : In vitro assays showed that related compounds inhibited cell proliferation in various cancer cell lines. For example, compounds with similar structures were reported to have IC50 values ranging from 0.02 to 0.08 μmol/mL against HCT-116 cells . This suggests that this compound could exhibit similar anticancer properties.

- Mechanistic Studies : Research into the mechanism of action for sulfonamides indicates that they can disrupt metabolic pathways critical for cell survival and proliferation. This disruption can lead to apoptosis in cancer cells or reduced bacterial growth.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Methoxy-N-(2-methoxyethyl)benzenesulfonamide | Structure | Antibacterial |

| 4-Methoxy-N-methylbenzenesulfonamide | Structure | Anticancer |

| 4-Methoxybenzenesulfonamide | Structure | Anti-inflammatory |

The unique combination of methoxy and methoxyethyl groups in this compound distinguishes it from other sulfonamides, potentially enhancing its solubility and bioactivity compared to structurally similar compounds.

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 4-methoxy-N-(2-methoxyethyl)-2,5-dimethylbenzenesulfonamide, and what reaction conditions critically influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 2,5-dimethyl-4-methoxybenzenesulfonyl chloride and 2-methoxyethylamine. Key conditions include:

- Use of a tertiary amine base (e.g., triethylamine) in anhydrous dichloromethane to scavenge HCl .

- Reaction temperature maintained at 0–25°C to minimize side reactions.

- Purification via silica gel column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1 v/v) to isolate the product .

Q. Which analytical techniques are most effective for confirming the structure and purity of this sulfonamide?

- Methodological Answer :

- 1H/13C NMR : Methoxy groups appear as singlets at δ 3.3–3.5 ppm, while aromatic protons show splitting patterns (δ 6.8–7.5 ppm) dependent on substituent positions .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases (70:30 v/v) at 1.0 mL/min, detecting at 254 nm for purity assessment .

- Elemental Analysis : Confirms stoichiometry (e.g., C: 52.8%, H: 6.7%, N: 5.2%) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at –20°C in amber vials under inert atmosphere (argon or nitrogen) to prevent hydrolysis of the sulfonamide group. Desiccate to avoid moisture-induced degradation .

Advanced Research Questions

Q. How can researchers optimize aqueous solubility for in vitro bioassays without compromising stability?

- Methodological Answer :

- Co-solvents : Use DMSO (≤5% v/v) or 2-methoxyethyl acetate (up to 10% v/v), which enhance solubility while maintaining biocompatibility .

- pH Adjustment : Prepare stock solutions in phosphate-buffered saline (pH 7.4) with sonication (30 min, 40 kHz) to achieve colloidal dispersion .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., IC50 variability)?

- Methodological Answer :

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and normalize results to internal controls (e.g., β-galactosidase activity) .

- Purity Verification : Reanalyze batches via HPLC-MS to rule out degradation products influencing activity .

- Structural Analogs : Compare activity with N-(4-methoxyphenyl)-2,5-dimethylbenzenesulfonamide derivatives to identify substituent-dependent trends .

Q. How should stability studies be designed under varied pH and temperature conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 24–72 hours. Monitor degradation via HPLC with a C18 column and acetonitrile/0.1% formic acid gradient .

- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models and identify primary degradation products (e.g., sulfonic acid derivatives) .

Q. What computational approaches predict target interactions and structure-activity relationships (SAR)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.